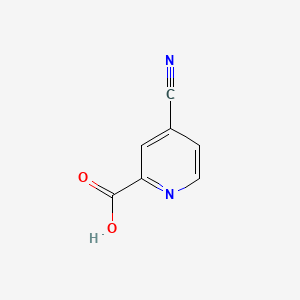

4-Cyanopyridine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyanopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-4-5-1-2-9-6(3-5)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKZSIGRFONKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60639996 | |

| Record name | 4-Cyanopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640296-19-1 | |

| Record name | 4-Cyanopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyanopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Cyanopyridine-2-carboxylic acid CAS number

An In-Depth Technical Guide to 4-Cyanopyridine-2-carboxylic acid (CAS: 640296-19-1): Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a specialized heterocyclic compound featuring a pyridine ring functionalized with both a nitrile (-C≡N) group at the 4-position and a carboxylic acid (-COOH) group at the 2-position. Its Chemical Abstracts Service (CAS) number is 640296-19-1.[1][2][3][4] This unique trifunctional architecture—a nitrogenous heterocycle, a versatile synthetic handle (nitrile), and a key coupling moiety (carboxylic acid)—renders it a highly valuable building block for medicinal chemists and researchers in drug development. The pyridine core is a prevalent scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The strategic placement of the cyano and carboxyl groups allows for orthogonal chemical modifications, enabling the systematic exploration of chemical space in the pursuit of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, outlines a logical synthetic approach, and explores its potential applications in modern drug discovery.

Physicochemical & Spectroscopic Profile

The fundamental properties of this compound are crucial for its handling, reaction design, and analytical characterization. The data, compiled from various chemical databases and suppliers, are summarized below.

| Property | Value | Source(s) |

| CAS Number | 640296-19-1 | [1][2][3] |

| Molecular Formula | C₇H₄N₂O₂ | [1][3][4] |

| Molecular Weight | 148.12 g/mol | [1][3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-cyano-2-pyridinecarboxylic acid, 4-cyanopicolinic acid | [1][3] |

| Physical Form | Solid (inferred from related compounds) | [5][6] |

| Solubility | Soluble in water, alcohols, and ethers | [4][7] |

| Flash Point | 210 °C | [4] |

| SMILES | C1=CN=C(C=C1C#N)C(=O)O | [3][4] |

| InChIKey | CMKZSIGRFONKKC-UHFFFAOYSA-N | [1][3] |

While detailed experimental spectroscopic data (¹H-NMR, ¹³C-NMR, MS, IR) for this specific molecule requires empirical determination, the expected spectral features can be predicted. The Infrared (IR) spectrum would prominently feature a sharp absorption band around 2230-2210 cm⁻¹ for the nitrile (C≡N) stretch and a broad O-H stretch from the carboxylic acid around 3300-2500 cm⁻¹. The ¹H-NMR spectrum would display three distinct aromatic protons on the pyridine ring, with chemical shifts and coupling constants characteristic of a 2,4-disubstituted pyridine system.

Synthesis & Mechanistic Considerations

A direct, one-pot synthesis for this compound is not prominently described in foundational literature. However, a logical and robust synthetic route can be designed based on well-established transformations in heterocyclic chemistry. A plausible pathway begins with a readily available starting material, such as 4-methylpyridine, and proceeds through key transformations.

The overall strategy involves the ammoxidation of the 4-methyl group to a nitrile, followed by the selective introduction and oxidation of a functional group at the 2-position. Ammoxidation is a standard industrial method for converting methyl-substituted aromatics and heteroaromatics into nitriles.[8]

Figure 1: Proposed synthetic workflow for this compound.

Representative Experimental Protocol: Step 2 (N-Oxidation)

This protocol details the N-oxidation of 4-cyanopyridine, a critical step to activate the pyridine ring for subsequent functionalization at the 2-position.

Objective: To synthesize 4-cyanopyridine N-oxide from 4-cyanopyridine.

Materials:

-

4-Cyanopyridine

-

Meta-chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Reaction Setup: Dissolve 4-cyanopyridine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add m-CPBA (1.1 to 1.5 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C. The use of a slight excess of m-CPBA ensures complete conversion of the starting material.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer twice more with dichloromethane. The use of DCM is ideal due to its low boiling point and ability to dissolve both the starting material and the product.

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-cyanopyridine N-oxide.

Causality & Trustworthiness: The N-oxidation activates the pyridine ring by withdrawing electron density, making the C2 and C6 positions susceptible to nucleophilic attack. This is a standard and reliable transformation. The basic workup is essential to remove acidic byproducts, and monitoring by TLC provides a self-validating checkpoint to ensure the reaction has proceeded to completion before quenching.

Applications in Medicinal Chemistry & Drug Development

The true value of this compound lies in its capacity as a versatile scaffold for building complex, biologically active molecules. Each functional group offers a distinct avenue for chemical elaboration.

-

The Carboxylic Acid: This group is the primary point for amide bond formation, one of the most common linkages in pharmaceuticals. It can be readily coupled with a diverse library of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate extensive libraries of drug candidates.

-

The Nitrile Group: The cyano group is a bioisostere for various functional groups, including ketones and halogens, and can act as a hydrogen bond acceptor. It is also a key precursor for other functionalities, most notably a tetrazole ring (via reaction with sodium azide), which is a common carboxylic acid bioisostere with improved metabolic stability and cell permeability.

-

The Pyridine Nitrogen: The basic nitrogen of the pyridine ring can be used to form salts, improving the solubility and bioavailability of the final compound. It also serves as a critical hydrogen bond acceptor, interacting with biological targets like enzyme active sites.

The related scaffold, 4-aminopyridine-2-carboxylic acid, is noted as an indispensable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) for central nervous system disorders, highlighting the therapeutic relevance of this substitution pattern.[9]

Figure 2: Derivatization strategies for this compound in drug discovery.

Safety & Handling

This compound, like many nitrile-containing organic compounds, should be handled with appropriate care in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust, and prevent contact with skin and eyes. In case of accidental exposure, follow standard laboratory safety protocols.

Conclusion

This compound (CAS: 640296-19-1) is a strategically designed heterocyclic building block with significant potential for researchers in drug discovery and organic synthesis. Its well-defined physicochemical properties and the orthogonal reactivity of its functional groups provide a robust platform for the creation of diverse molecular libraries. While its synthesis requires a multi-step approach, the underlying chemical transformations are reliable and well-understood. As the demand for novel therapeutics continues to grow, the utility of such versatile and thoughtfully functionalized scaffolds will undoubtedly increase, making this compound a key asset in the medicinal chemist's toolbox.

References

-

Anichem. 4-Cyano-pyridine-2-carboxylic acid. Anichem. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. Synthesis method of 4-cyanopyridine.

- Katritzky, A. R., et al. (2005).

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Aminopyridine-2-carboxylic Acid in Modern Chemical Synthesis. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Cyano-pyridine-2-carboxylic acid - Anichem [anichemllc.com]

- 3. This compound | C7H4N2O2 | CID 24213769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 640296-19-1 | QAB29619 [biosynth.com]

- 5. 4-cyanopyridine for Pharma and agrochemical industry [jubilantingrevia.com]

- 6. 5-氰基吡啶-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

physicochemical properties of 4-Cyanopyridine-2-carboxylic acid

An In-depth Technical Guide to 4-Cyanopyridine-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Introduction: this compound is a bifunctional heterocyclic compound of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its rigid pyridine scaffold, combined with the distinct reactivity of its nitrile and carboxylic acid moieties, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, experimental characterization protocols, and handling considerations, offering a crucial resource for researchers and drug development professionals. The carboxylic acid group is a key pharmacophore in numerous drugs, while the cyanopyridine structure is explored for its role in developing novel therapeutic agents, including cancer cell inhibitors.[1]

Molecular Structure and Identifiers

The unique arrangement of a carboxyl group and a cyano group on the pyridine ring dictates the molecule's chemical behavior, including its electronic properties, reactivity, and potential for intermolecular interactions.

Caption: Workflow for qualitative solubility assessment.

-

Causality: The choice of solvents (polar protic, polar aprotic, nonpolar) systematically probes the compound's ability to interact via hydrogen bonding and dipole-dipole forces. Its reported solubility in water and alcohols suggests strong polar interactions are favorable. [2]

Synthesis, Reactivity, and Applications

Synthesis

The synthesis of cyanopyridines often involves the ammoxidation of the corresponding methylpyridines (picolines). [3][4]For this compound, a plausible route involves the selective oxidation of a methyl group at the 2-position of 4-cyanopicoline or the hydrolysis of a dinitrile precursor.

Reactivity

The molecule's reactivity is governed by its three key structural components: the carboxylic acid, the nitrile, and the electron-deficient pyridine ring.

-

Carboxylic Acid: Can undergo standard transformations such as esterification (with alcohols), amidation (with amines), and reduction to the corresponding primary alcohol.

-

Nitrile Group: This versatile group can be hydrolyzed under acidic or basic conditions to form 2-carboxamide-4-cyanopyridine or, with further hydrolysis, pyridine-2,4-dicarboxylic acid. It can also be reduced to a primary amine (aminomethyl group).

-

Pyridine Ring: The electron-withdrawing nature of both the nitrile and carboxylic acid groups deactivates the ring towards electrophilic substitution but makes it more susceptible to nucleophilic aromatic substitution.

Caption: Reaction pathway for the hydrolysis of the nitrile group.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. [5]The pyridine scaffold is a common feature in many bioactive molecules. The presence of two distinct functional groups allows for sequential and selective modifications, making it an ideal starting material for building molecular libraries for high-throughput screening in drug discovery programs. Its derivatives have been investigated as potential inhibitors for various biological targets.

Safety and Handling

Proper handling is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed, and it causes skin and serious eye irritation. [6][7][8]Some data suggests it may be toxic if swallowed, in contact with skin, or if inhaled. [6]* Precautionary Measures:

-

Handling: Use in a well-ventilated place, such as a chemical fume hood. Avoid the formation of dust and aerosols. [9] * Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. [8][9] * Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents. [8][9]* First Aid:

-

Eye Contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [7] * Skin Contact: Take off immediately all contaminated clothing and rinse the skin with water. [7] * Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell. [7]

-

References

-

GHS 11 (Rev.11) SDS Word Download CAS: 640296-19-1 Name: this compound. XiXisys. [Link]

-

This compound | C7H4N2O2 | CID 24213769. PubChem. [Link]

-

Crystal packing of a. 4‐cyanopyridine (4‐CNPY) and b. 2‐cyanopyridine... ResearchGate. [Link]

-

5-cyanopyridine-2-carboxylic acid. ChemBK. [Link]

-

Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Chemistry Europe. [Link]

- Synthesis method of 4-cyanopyridine.

-

4-Cyanopyridine | C6H4N2 | CID 7506. PubChem. [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. [Link]

-

2-CYANO-4-PYRIDINE CARBOXYLIC ACID. Chongqing Chemdad Co., Ltd. [Link]

- Synthesis method of cyanopyridine and derivatives thereof.

-

Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. ACS Omega. [Link]

-

Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents. PMC - PubMed Central. [Link]

Sources

- 1. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]

- 5. 4-cyanopyridine for Pharma and agrochemical industry [jubilantingrevia.com]

- 6. This compound | C7H4N2O2 | CID 24213769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 640296-19-1 Name: this compound [xixisys.com]

An In-Depth Technical Guide to the Solubility of 4-Cyanopyridine-2-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-cyanopyridine-2-carboxylic acid, a pivotal building block in pharmaceutical and materials science. Recognizing the critical role of solubility in drug development and chemical synthesis, this document offers a dual perspective: a thorough exploration of the theoretical principles governing the dissolution of this molecule and a practical, field-tested guide to its experimental determination. This guide is designed for researchers, scientists, and drug development professionals, providing the foundational knowledge and detailed methodologies necessary to effectively work with this compound. We delve into the physicochemical properties of the molecule, the impact of solvent selection, temperature, and pH on its solubility, and present a detailed protocol for the widely accepted shake-flask method. The guide is structured to empower researchers with the expertise to not only understand but also to practically determine and apply the solubility data of this important heterocyclic compound.

Introduction: The Significance of this compound

This compound (4-CPCA) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid pyridine core, coupled with the electron-withdrawing cyano group and the acidic carboxylic acid functionality, makes it a versatile scaffold for the synthesis of a diverse range of molecules with tailored properties. In drug discovery, the pyridine ring is a common motif in many approved pharmaceuticals, and the cyano and carboxylic acid groups offer multiple points for chemical modification and interaction with biological targets.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] Poor aqueous solubility can lead to low absorption and erratic pharmacokinetic profiles, ultimately hindering the development of promising drug candidates. In the realm of organic synthesis, understanding the solubility of reactants in various solvents is fundamental to optimizing reaction conditions, improving yields, and simplifying purification processes. This guide, therefore, addresses the pressing need for a detailed understanding of the solubility of 4-CPCA in a range of common organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₂ | [2] |

| Molecular Weight | 148.12 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 640296-19-1 | [2] |

| Appearance | White to off-white solid | [3][4] |

| pKa | (Predicted) ~2.81 | [5] |

The presence of both a hydrogen bond donor (the carboxylic acid group) and hydrogen bond acceptors (the pyridine nitrogen, the cyano nitrogen, and the carbonyl oxygen) suggests that 4-CPCA can participate in complex intermolecular interactions. The carboxylic acid group imparts acidic properties, making its solubility highly dependent on the pH of the medium.[6] The cyano group is a strong electron-withdrawing group, which influences the acidity of the carboxylic acid and the overall polarity of the molecule.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the principle that systems tend toward a state of lower Gibbs free energy.[7] The dissolution of a crystalline solid involves two main energy changes: the energy required to break the crystal lattice forces (lattice energy) and the energy released when the solute molecules are solvated by the solvent molecules (solvation energy).

"Like Dissolves Like": The Role of Polarity

The adage "like dissolves like" is a useful qualitative guide for predicting solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound is a polar molecule due to the presence of the carboxylic acid, cyano, and pyridine functionalities. Therefore, it is expected to be more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions.

The Influence of Hydrogen Bonding

The ability of 4-CPCA to act as both a hydrogen bond donor and acceptor is a key factor in its solubility. Solvents that can participate in hydrogen bonding, such as alcohols (methanol, ethanol) and aprotic polar solvents with hydrogen bond accepting capabilities (DMSO, DMF), are likely to be effective at solvating the molecule.

The Effect of Temperature

The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_soln). For most solid solutes, the dissolution process is endothermic (ΔH_soln > 0), meaning that solubility increases with increasing temperature.[8][9] This is because the added thermal energy helps to overcome the lattice energy of the solid. A study on other cyanopyridine derivatives has shown that their solubility in DMF and DMSO increases with temperature.[10]

The Critical Role of pH

As a carboxylic acid, the solubility of 4-CPCA is highly sensitive to pH. In acidic solutions (low pH), the carboxylic acid group will be protonated (-COOH), and the molecule will be in its neutral, less water-soluble form. As the pH of the solution increases, the carboxylic acid will deprotonate to form the carboxylate anion (-COO⁻).[6] This charged species is significantly more polar and will exhibit much higher aqueous solubility.[11] The relationship between pH, pKa, and the ratio of the ionized to unionized forms of the acid is described by the Henderson-Hasselbalch equation.

Experimental Determination of Solubility: A Practical Guide

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[12] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol provides a detailed methodology for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

-

Volumetric flasks and pipettes

Experimental Workflow Diagram:

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath or incubator. For room temperature solubility, a standard laboratory environment may suffice, but for temperature-dependent studies, precise temperature control is essential.

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours.[13] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of 4-CPCA in the diluted samples by interpolating from the calibration curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

Logical Relationship Diagram for Experimental Choices:

Caption: Rationale behind key experimental choices in solubility determination.

Data Presentation and Interpretation

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility Trend |

| Hexane | 1.88 | Very Low |

| Toluene | 2.38 | Low |

| Dichloromethane | 9.08 | Moderate |

| Ethyl Acetate | 6.02 | Moderate |

| Acetone | 20.7 | High |

| Acetonitrile | 37.5 | High |

| Ethanol | 24.5 | High |

| Methanol | 32.7 | Very High |

| Dimethylformamide (DMF) | 36.7 | Very High |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very High |

Interpretation of Expected Trends:

-

Non-polar solvents like hexane and toluene are not expected to be effective solvents for the polar 4-CPCA.

-

Moderately polar aprotic solvents such as dichloromethane and ethyl acetate are likely to show some solubility.

-

Polar aprotic solvents like acetone and acetonitrile are expected to be good solvents due to their ability to engage in dipole-dipole interactions.

-

Polar protic solvents such as ethanol and methanol are anticipated to be excellent solvents due to their ability to form hydrogen bonds with the carboxylic acid and pyridine nitrogen of 4-CPCA.

-

Highly polar aprotic solvents like DMF and DMSO are expected to be very effective solvents, capable of disrupting the crystal lattice of 4-CPCA and solvating the molecule through strong dipole-dipole interactions and hydrogen bond acceptance.[10]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[2] It can also cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a robust theoretical foundation with a detailed, practical experimental protocol, researchers are equipped with the necessary tools to generate reliable solubility data. This information is paramount for the successful application of this versatile molecule in drug discovery, process development, and materials science. The principles and methodologies outlined herein are not only applicable to 4-CPCA but can also be adapted for the study of other novel compounds, thereby serving as a valuable resource for the broader scientific community.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Glomme, A., & Bergström, C. A. (2010). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmacy and Pharmacology, 57(5), 541-558. [Link]

-

Lipinski, C. A. (2000). Drug-like properties and the cause of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249. [Link]

-

MedCrave. (2018). Solubility of some novel cyanopyridine derivatives. MedCrave Online Journal of Chemistry, 2(2). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24213769, this compound. Retrieved January 12, 2026, from [Link].

-

National Institutes of Health. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved January 12, 2026, from [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Streng, W. H., & Zipp, G. L. (1991). Effect of pH and temperature on the solubility of a surface active carboxylic acid. International journal of pharmaceutics, 69(2), 113-120. [Link]

-

Taylor, L. S., & Miller, D. D. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

University of California, Davis. (n.d.). Solubility. In Chem LibreTexts. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved January 12, 2026, from [Link]

- Yadav, M. R., et al. (2018).

-

Britannica. (n.d.). Carboxylic acid. Retrieved January 12, 2026, from [Link]

-

Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved January 12, 2026, from [Link]

-

PubMed. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Retrieved January 12, 2026, from [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. This compound | C7H4N2O2 | CID 24213769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solubility [chem.fsu.edu]

- 4. 4-cyanopyridine for Pharma and agrochemical industry [jubilantingrevia.com]

- 5. 2-CYANO-4-PYRIDINE CARBOXYLIC ACID CAS#: 161233-97-2 [amp.chemicalbook.com]

- 6. reddit.com [reddit.com]

- 7. Video: Solubility - Concept [jove.com]

- 8. Solubility - Wikipedia [en.wikipedia.org]

- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Solubility of some novel cyanopyridine derivatives - MedCrave online [medcraveonline.com]

- 11. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 12. tandfonline.com [tandfonline.com]

- 13. dissolutiontech.com [dissolutiontech.com]

An In-Depth Technical Guide to the Safe Handling of 4-Cyanopyridine-2-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety protocols and handling precautions for 4-Cyanopyridine-2-carboxylic acid (CAS No: 640296-19-1). As a pivotal building block in contemporary medicinal chemistry and materials science, a comprehensive understanding of its hazard profile is not merely a regulatory formality but a cornerstone of responsible research and development. This document moves beyond rote compliance, offering insights into the causality behind safety measures to foster a proactive culture of safety in the laboratory.

Section 1: Hazard Identification and Core Risk Profile

This compound is a multifunctional compound whose reactivity, while valuable, necessitates a stringent approach to safety. The primary risks are associated with its acute toxicity through multiple exposure routes and its potential to cause severe irritation or damage to skin and eyes.

Aggregated data from multiple notifications to the ECHA C&L Inventory indicates a range of classifications, suggesting variability in the purity or form of the substance tested.[1] In such cases, the precautionary principle dictates that the most stringent reported classification should guide laboratory safety protocols.

Table 1: GHS Classification Summary for this compound

| Hazard Class | GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 3 / Category 4 | H301: Toxic if swallowedH302: Harmful if swallowed[1][2] | ☠️ or ❗️ | Danger |

| Acute Toxicity, Dermal | Category 3 / Category 4 | H311: Toxic in contact with skinH312: Harmful in contact with skin[1][2] | ☠️ or ❗️ | Danger |

| Acute Toxicity, Inhalation | Category 3 / Category 4 | H331: Toxic if inhaledH332: Harmful if inhaled[1][2] | ☠️ or ❗️ | Danger |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] | ❗️ | Warning |

| Eye Damage/Irritation | Category 1 / Category 2 | H318: Causes serious eye damageH319: Causes serious eye irritation[1][2][3] | corrosive | Danger |

| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation[2] | ❗️ | Warning |

| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life[3] | (None) | (None) |

The presence of both a carboxylic acid and a nitrile (cyano) group contributes to its hazard profile. The acidic moiety can cause chemical irritation, while the cyano group is structurally related to cyanides, underpinning the compound's acute toxicity warnings. Thermal decomposition may release highly toxic gases such as nitrogen oxides and hydrogen cyanide.[3][4] Therefore, all handling procedures must be designed to rigorously prevent direct contact, inhalation, and ingestion.

Section 2: Proactive Exposure Control: Engineering and Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental principle of laboratory safety. Before relying on PPE, engineering and administrative controls must be implemented as the primary lines of defense.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of solid this compound and its concentrated solutions are mandatory to be performed inside a certified chemical fume hood. This is the most critical engineering control as it contains airborne particulates and vapors at the source, preventing respiratory exposure.[5][6][7]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][7]

-

Designated Work Area: An area should be specifically designated for working with this compound to prevent cross-contamination of other lab spaces. Emergency equipment, such as an eyewash station and safety shower, must be located in immediate proximity.[7]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but serves as the final, critical barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on a thorough risk assessment of the planned procedure.

-

Eye and Face Protection: Tightly sealed chemical safety goggles are the minimum requirement.[3][8] Given the H318 "Causes serious eye damage" classification, a face shield worn over safety goggles is strongly recommended, especially when handling the solid or during procedures with a risk of splashing.[3][4]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves at all times. Nitrile gloves are a common choice, but it is imperative to consult the glove manufacturer's compatibility data for resistance to both pyridines and acidic compounds. Always inspect gloves for tears or pinholes before use and practice proper removal techniques to avoid skin contamination.[5]

-

Lab Coat: A flame-resistant lab coat that fastens completely is required. Ensure cuffs are tucked into gloves to provide a continuous barrier.

-

-

Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection is not typically required.[7] However, in situations where engineering controls may be insufficient (e.g., large-scale transfers, cleaning up a significant spill, or equipment failure), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[4][8]

Section 3: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to validated SOPs is crucial for minimizing risk. The following protocols represent a baseline for common laboratory manipulations.

Protocol: Weighing and Solution Preparation

-

Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the workspace is clean. Assemble all necessary glassware and equipment. Don appropriate PPE (goggles, face shield, lab coat, gloves).

-

Weighing: Perform all weighing operations on a balance placed inside the fume hood or within a ventilated balance enclosure. Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust.

-

Dissolution: Add the solvent to the vessel containing the weighed solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

-

Cleanup: After transfer, decontaminate the spatula and any surfaces with a suitable solvent (e.g., 70% ethanol) and wipe clean. Dispose of contaminated wipes in the designated solid chemical waste container.

-

Post-Handling: Wash hands and forearms thoroughly with soap and water after removing gloves.[4][8]

Storage and Incompatibility

-

Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][4][6][7] It should be stored away from heat sources or open flames.

-

Incompatible Materials: Segregate this compound from strong oxidizing agents, strong acids, and strong bases to prevent dangerous reactions.[4][7]

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures.

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

Accidental Release Measures

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Control: Prevent the spill from spreading or entering drains.[3][5]

-

Cleanup (for small spills): Wearing full PPE (including respiratory protection if necessary), gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[3][7] Do not generate dust.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray.[5][9]

-

Hazardous Combustion Products: Fire may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen cyanide.[3][4]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][5]

Section 5: Waste Disposal and Environmental Considerations

This compound is classified as harmful to aquatic life, meaning it must not be disposed of down the drain or in general waste.[3]

-

Collection: All waste materials contaminated with this compound (including excess reagent, contaminated absorbent material, and empty containers) must be collected in a clearly labeled, sealed hazardous waste container.

-

Disposal: Disposal must be carried out through a licensed chemical waste disposal company in accordance with all local, state, and federal regulations.[3][5]

Section 6: Summary of Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 640296-19-1 | [1] |

| Molecular Formula | C₇H₄N₂O₂ | [1][10] |

| Molecular Weight | 148.12 g/mol | [1][10] |

| Appearance | Solid (form may vary) | [6] |

Conclusion

The safe and effective use of this compound in a research setting is contingent upon a deep respect for its hazard profile. By implementing robust engineering controls, mandating correct PPE, adhering to strict handling protocols, and being prepared for emergencies, researchers can mitigate the risks associated with this valuable chemical intermediate. Safety is not an impediment to scientific progress; it is an integral component of its successful and ethical execution.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Thermo Scientific Alfa Aesar. This compound, 95%. Thermo Fisher Scientific. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Cyanopyridine. Thermo Fisher Scientific. [Link]

Sources

- 1. This compound | C7H4N2O2 | CID 24213769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. zycz.cato-chem.com [zycz.cato-chem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to the Thermal Stability of 4-Cyanopyridine-2-carboxylic Acid

Introduction: The Criticality of Thermal Stability in Drug Development

4-Cyanopyridine-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid pyridine core, substituted with both a nucleophilic nitrile and an acidic carboxyl group, offers versatile handles for synthesizing complex molecular architectures. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its solid-state properties is paramount. Thermal stability, in particular, is not merely a matter of academic curiosity; it is a cornerstone of safe and effective drug development.

The thermal behavior of a compound dictates its suitability for manufacturing processes such as milling, drying, and formulation, which often involve heat. An unexpected decomposition can lead to loss of potency, the formation of potentially toxic impurities, and batch-to-batch inconsistency. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the thermal stability of this compound. It moves beyond a simple listing of data points to explain the causality behind experimental choices, ensuring a robust and scientifically sound evaluation.

Physicochemical Properties of this compound

A foundational understanding of the molecule's basic properties is essential before undertaking thermal analysis. These properties influence sample preparation, analytical method development, and data interpretation.

| Property | Value | Source |

| Chemical Structure |  | PubChem[1] |

| Molecular Formula | C₇H₄N₂O₂ | PubChem[1] |

| Molecular Weight | 148.12 g/mol | PubChem[1] |

| CAS Number | 640296-19-1 | PubChem[1] |

| Appearance | White to light yellow crystalline solid | ChemBK[2] |

| Melting Point | ~210°C (with decomposition) | Thermo Scientific[3] |

| Solubility | Soluble in water, alcohols, and ethers. | CymitQuimica[4] |

Core Principles of Thermal Analysis

To rigorously evaluate thermal stability, we employ two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6]

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][7] It is the definitive method for determining the temperature at which a material begins to decompose and for quantifying the mass loss associated with that decomposition.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[3][8] It detects thermal events such as melting, crystallization, and decomposition, identifying them as either endothermic (heat absorbing) or exothermic (heat releasing) processes.

Experimental Protocols for Thermal Stability Assessment

The following protocols are designed to provide a comprehensive and self-validating assessment of the thermal stability of this compound.

Overall Experimental Workflow

The logical flow of a complete thermal stability assessment is crucial. It begins with material characterization and proceeds through orthogonal thermal analysis techniques to build a complete picture of the compound's behavior under thermal stress.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. veeprho.com [veeprho.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. aurigaresearch.com [aurigaresearch.com]

- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. mt.com [mt.com]

- 8. quercus.be [quercus.be]

The Advent and Evolution of Cyanopyridine Carboxylic Acids: A Technical Guide for the Modern Researcher

An In-depth Exploration of the Discovery, Historical Synthesis, and Contemporary Applications of a Versatile Class of Heterocyclic Compounds

Abstract

Cyanopyridine carboxylic acids, a unique class of bifunctional heterocyclic compounds, have carved a significant niche in the landscape of organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of the discovery and history of these valuable molecules, tracing their origins from the foundational days of pyridine chemistry to their current prominence. We delve into the evolution of their synthetic methodologies, from classical multi-step procedures to modern, efficient catalytic processes. Detailed experimental protocols for key synthetic transformations are provided, offering researchers a practical resource for their own investigations. Furthermore, this guide explores the diverse applications of cyanopyridine carboxylic acids, highlighting their crucial role as building blocks in the development of novel pharmaceuticals and functional materials. Through a blend of historical context, mechanistic insights, and practical guidance, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this important class of compounds.

Introduction: The Strategic Importance of the Cyanopyridine Carboxylic Acid Scaffold

The pyridine ring, a cornerstone of heterocyclic chemistry, is a privileged scaffold in a vast array of biologically active molecules and functional materials.[1] The strategic introduction of both a cyano (-CN) and a carboxylic acid (-COOH) group onto this aromatic core gives rise to the cyanopyridine carboxylic acids, a class of compounds with remarkable synthetic versatility and significant potential in various scientific disciplines.

The cyano group, a potent electron-withdrawing moiety, can be readily transformed into other functional groups such as amines, amides, and tetrazoles, opening avenues for diverse molecular architectures.[2] Concurrently, the carboxylic acid group provides a handle for forming amides, esters, and other derivatives, crucial for modulating physicochemical properties and engaging in specific biological interactions. This dual functionality makes cyanopyridine carboxylic acids highly sought-after intermediates in drug discovery and development, where they serve as key building blocks for a range of therapeutic agents.[3][4] Their applications extend into materials science, where they are utilized in the synthesis of polymers, dyes, and ligands for metal complexes.[5]

This guide will navigate the historical journey of these compounds, from their conceptual emergence to the sophisticated synthetic strategies employed today. By understanding the past, we can better appreciate the present and envision the future of this versatile molecular framework.

The Dawn of Pyridine Chemistry: A Prelude to Functionalization

The story of cyanopyridine carboxylic acids is intrinsically linked to the broader history of pyridine chemistry. While pyridine was first isolated from coal tar in the mid-19th century, the elucidation of its structure and the development of synthetic methods to construct the pyridine ring were pivotal achievements that paved the way for its functionalization.[1]

One of the earliest and most significant breakthroughs in pyridine synthesis was the work of Arthur Rudolf Hantzsch in 1881.[1] The Hantzsch pyridine synthesis, a multi-component reaction involving a β-ketoester, an aldehyde, and ammonia, provided a versatile method for constructing substituted dihydropyridines, which could then be oxidized to the corresponding pyridines.[1] This discovery opened the door for systematic investigations into the chemistry of pyridine and its derivatives.

While the Hantzsch synthesis was a landmark achievement, the direct introduction of functional groups onto a pre-formed pyridine ring remained a significant challenge. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic substitution, necessitating the development of alternative strategies. Early efforts focused on nucleophilic substitution reactions on activated pyridine derivatives, laying the groundwork for the eventual synthesis of more complexly functionalized pyridines, including those bearing both cyano and carboxylic acid groups.

The Emergence of Cyanopyridine Carboxylic Acids: A Historical Perspective

Pinpointing the exact first synthesis of a cyanopyridine carboxylic acid is challenging due to the incremental nature of early chemical discoveries. However, the intellectual framework for their creation was established through the development of methods to introduce cyano and carboxyl groups onto the pyridine ring.

One of the key historical routes to pyridine carboxylic acids was the oxidation of alkylpyridines. For instance, the oxidation of picolines (methylpyridines) to their corresponding carboxylic acids was an early and important transformation.[6] Similarly, the introduction of the cyano group often involved nucleophilic displacement of a halide or other leaving group from the pyridine ring with a cyanide salt.

A significant conceptual advance was the Reissert-Henze reaction , which provided a method for the introduction of a cyano group at the 2-position of pyridine N-oxides.[7][8] This reaction, and its modifications, offered a pathway to 2-cyanopyridines, which could then be further elaborated.

While a definitive "discovery" paper for a specific cyanopyridine carboxylic acid from the 19th century is not readily apparent from the available historical records, the foundational work on pyridine functionalization in the late 19th and early 20th centuries by chemists such as W. Königs and A. Reissert undoubtedly laid the necessary groundwork. The first syntheses were likely achieved through multi-step sequences, for example, by oxidizing a methyl group to a carboxylic acid on a pre-existing cyanopyridine, or by introducing a cyano group onto a pyridine ring already bearing a carboxyl group or its precursor.

The Evolution of Synthetic Methodologies: From Classical to Contemporary

The synthesis of cyanopyridine carboxylic acids has evolved significantly over the past century, driven by the demand for more efficient, selective, and environmentally benign methods. This section details the key synthetic strategies, providing both historical context and practical, modern protocols.

Ammoxidation of Picolines: The Industrial Gateway to Cyanopyridines

The large-scale production of cyanopyridines, the immediate precursors to many cyanopyridine carboxylic acids, is dominated by the ammoxidation of picolines (methylpyridines). This gas-phase catalytic reaction involves the reaction of a picoline with ammonia and oxygen at elevated temperatures over a metal oxide catalyst, typically based on vanadium and molybdenum.[5]

This industrial process is highly efficient for producing the parent cyanopyridines (2-, 3-, and 4-cyanopyridine), which can then be hydrolyzed to the corresponding pyridine carboxylic acids. The subsequent hydrolysis of the nitrile to a carboxylic acid is a fundamental and widely used transformation in organic synthesis.

Protocol 4.1: General Procedure for the Hydrolysis of a Cyanopyridine to a Pyridine Carboxylic Acid

Materials:

-

Cyanopyridine (1.0 eq)

-

Aqueous sodium hydroxide (e.g., 10-20% w/v) or sulfuric acid (e.g., 50-70% v/v)

-

Hydrochloric acid (for neutralization if using a basic hydrolysis)

-

Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the cyanopyridine in the aqueous base or acid.

-

Heating: Heat the reaction mixture to reflux. The reaction time will vary depending on the substrate and the reaction conditions (typically several hours). Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up (Basic Hydrolysis):

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 3-4. The pyridine carboxylic acid will often precipitate out of the solution.

-

If a precipitate forms, collect the solid by filtration, wash with cold water, and dry.

-

If the product remains in solution, extract the aqueous layer with a suitable organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Work-up (Acidic Hydrolysis):

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate).

-

Extract the aqueous layer with a suitable organic solvent.

-

Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude pyridine carboxylic acid can be purified by recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture of solvents).

Synthesis via Halogenated Pyridine Intermediates

A common and versatile laboratory-scale approach to cyanopyridine carboxylic acids involves the use of halogenated pyridine precursors. For example, a chloropyridine bearing a methyl or ester group can be converted to the corresponding cyanopyridine carboxylic acid through a two-step process: nucleophilic substitution with a cyanide salt followed by hydrolysis of the ester or oxidation of the methyl group.

Protocol 4.2: Synthesis of 6-Cyanonicotinic Acid from 6-Chloronicotinic Acid

Materials:

-

6-Chloronicotinic acid (1.0 eq)

-

Sodium cyanide or potassium cyanide (1.1 - 1.5 eq)

-

Aprotic polar solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Copper(I) cyanide (catalytic amount, optional)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 6-chloronicotinic acid in the aprotic polar solvent.

-

Addition of Cyanide: Add the sodium or potassium cyanide to the solution. If used, add the catalytic amount of copper(I) cyanide.

-

Heating: Heat the reaction mixture to an elevated temperature (typically 100-150 °C). Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

-

Purification: The crude 6-cyanonicotinic acid can be purified by recrystallization.

Modern Synthetic Approaches: Palladium-Catalyzed Cyanation

The advent of transition-metal catalysis has revolutionized organic synthesis, and the preparation of cyanopyridines is no exception. Palladium-catalyzed cyanation reactions of halopyridines or pyridyl triflates offer a milder and more functional-group-tolerant alternative to traditional methods. Reagents such as zinc cyanide or potassium hexacyanoferrate(II) are commonly used as the cyanide source in these reactions.

Protocol 4.3: Palladium-Catalyzed Cyanation of a Bromopyridine Carboxylate

Materials:

-

Bromopyridine carboxylate (e.g., methyl 6-bromonicotinate) (1.0 eq)

-

Zinc cyanide (0.6 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if necessary, e.g., dppf)

-

Anhydrous polar aprotic solvent (e.g., DMF, NMP)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the bromopyridine carboxylate, zinc cyanide, palladium catalyst, and ligand (if used).

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Heating: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Filter the mixture through a pad of Celite to remove insoluble palladium species.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: The resulting cyanopyridine carboxylate can be purified by column chromatography. The ester can then be hydrolyzed to the carboxylic acid using the procedure outlined in Protocol 4.1.

Key Isomers and Their Synthesis

The position of the cyano and carboxylic acid groups on the pyridine ring significantly influences the properties and applications of the resulting molecule. This section highlights the synthesis of some key isomers.

2-Cyanonicotinic Acid (2-Cyano-3-pyridinecarboxylic Acid)

This isomer is a valuable building block in medicinal chemistry. Its synthesis can be achieved from 2-chloronicotinic acid via nucleophilic substitution with a cyanide salt.[9]

6-Cyanonicotinic Acid (6-Cyano-3-pyridinecarboxylic Acid)

6-Cyanonicotinic acid is another important intermediate. A common synthetic route involves the reaction of 6-hydroxynicotinic acid with a chlorinating agent, followed by cyanation.

5-Cyanopicolinic Acid (5-Cyano-2-pyridinecarboxylic Acid)

This isomer has found applications in the development of antiviral and anticancer agents.[3] Its synthesis often starts from 5-bromopicolinic acid, which can be subjected to palladium-catalyzed cyanation.

Applications in Drug Discovery and Materials Science

The unique structural features of cyanopyridine carboxylic acids make them highly valuable in several areas of research and development.

Medicinal Chemistry and Drug Development

Cyanopyridine carboxylic acids are key intermediates in the synthesis of a wide range of pharmaceuticals. Their ability to serve as a scaffold for further chemical modifications allows for the fine-tuning of biological activity and pharmacokinetic properties. They have been incorporated into molecules targeting a variety of diseases, including:

-

Cancer: As precursors to kinase inhibitors and other anticancer agents.[10]

-

Infectious Diseases: In the development of novel antibacterial and antiviral compounds.

-

Neurological Disorders: As building blocks for molecules targeting receptors and enzymes in the central nervous system.[3]

Materials Science

In the field of materials science, cyanopyridine carboxylic acids and their derivatives are utilized in the design and synthesis of:

-

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the carboxylate group can coordinate to metal ions, leading to the formation of extended structures with interesting properties for gas storage, catalysis, and sensing.[4]

-

Organic Dyes and Pigments: The extended π-system of the pyridine ring, coupled with the electronic effects of the cyano and carboxyl groups, can be exploited to create molecules with specific light-absorbing and emitting properties.

Visualization of Synthetic Pathways

To provide a clearer understanding of the synthetic strategies discussed, the following diagrams illustrate key reaction workflows.

Figure 2: A general synthetic route to cyanopyridine carboxylic acids starting from a halogenated pyridine ester.

Conclusion and Future Outlook

The journey of cyanopyridine carboxylic acids from their conceptual beginnings in the early days of pyridine chemistry to their current status as indispensable building blocks is a testament to the ingenuity and progress of organic synthesis. The evolution of their synthetic methodologies, from harsh, multi-step processes to elegant and efficient catalytic transformations, has significantly expanded their accessibility and utility.

Looking ahead, the demand for novel pharmaceuticals and advanced materials will continue to drive innovation in the synthesis and application of these versatile compounds. The development of even more sustainable and atom-economical synthetic methods, including biocatalytic approaches, will be a key area of future research. Furthermore, the exploration of new applications for cyanopyridine carboxylic acids in areas such as organocatalysis and supramolecular chemistry holds exciting promise. As our understanding of the intricate relationship between molecular structure and function deepens, the strategic importance of the cyanopyridine carboxylic acid scaffold is set to grow, ensuring its continued prominence in the landscape of chemical science for years to come.

References

- Reissert, A. (1905). Ueber die Einführung der Benzoylgruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614.

-

Pyridine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

The Versatility of 5-Cyanopicolinic Acid in Organic Synthesis and Biochemical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

-

Unlocking Potential: 3-Cyanopyridine as a Versatile Intermediate in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

-

Cyanopyridine: Common isomorphs, applications, side effects and safety - Chempanda. (n.d.). Retrieved January 12, 2026, from [Link]

- Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. (2021). European Journal of Inorganic Chemistry.

- Synthesis of 2-Chloronicotinic Acid Derivatives. (2017).

- Discovery of 1-(4-cyanopyrimidin-2-yl)

- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). Molecules.

- The synthetic method of 2-pyridine carboxylic acid. (2009).

- Preparation of Cyanopyridines by Direct Cyan

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy.

- Synthesis of Some 2-aminonicotinic Acid Derivatives. (1975). Polish Journal of Pharmacology and Pharmacy.

- Methods to Produce Nicotinic Acid with Potential Industrial Applic

- Nicotinic acid, 6-hydroxy-. (n.d.). Organic Syntheses.

- Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150. (2014). Journal of Industrial Microbiology & Biotechnology.

- Synthesis of 2-chloronicotinic acid. (n.d.). PrepChem.com.

- Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. (2011). Biomedicine & Pharmacotherapy.

- Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. (2012). Molecules.

- Synthesis of 2-Chloronicotinic Acid. (n.d.). Semantic Scholar.

- Process for producing cyanopyridine carboxamide. (1957).

- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradi

- The preparation method of 2-chloronicotinic acid. (2011).

- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2023). World Journal of Microbiology and Biotechnology.

- Process for the Preparation of Nicotinic Acid. (2002).

- Synthesis of Some 2-aminonicotinic Acid Derivatives. (1975). Polish Journal of Pharmacology and Pharmacy.

- Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. (1983).

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 3. d-nb.info [d-nb.info]

- 4. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 7. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

A Comprehensive Technical Guide to 4-Cyanopyridine-2-carboxylic Acid for Advanced Research and Drug Development

This in-depth guide serves as a critical resource for researchers, medicinal chemists, and drug development professionals, providing a comprehensive overview of 4-Cyanopyridine-2-carboxylic acid (CAS No. 640296-19-1). We will delve into its procurement, synthesis, key applications, and safe handling, offering field-proven insights to empower your scientific endeavors.

Introduction: The Strategic Importance of this compound

This compound, also known as 4-cyanopicolinic acid, is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid pyridine core, substituted with both a nucleophilic cyano group and an electrophilic carboxylic acid, provides a versatile scaffold for the synthesis of complex molecular architectures.

The strategic placement of these functional groups allows for a multitude of chemical transformations, making it a valuable starting material for the development of novel therapeutic agents. The pyridine nitrogen and the carboxylic acid moiety can act as key interaction points with biological targets, while the cyano group can be a crucial pharmacophore or a synthetic handle for further elaboration. Pyridine carboxylic acid isomers have historically led to a plethora of drugs for a wide range of diseases, and the unique substitution pattern of this compound continues to fuel the discovery of new drug candidates.[1][2]

Sourcing and Availability of this compound

The reliable procurement of high-purity starting materials is the foundation of successful research and development. This compound is available from a number of reputable chemical suppliers who cater to the research and pharmaceutical industries.

Key Suppliers and Procurement Data

Below is a comparative table of prominent suppliers offering this compound. Researchers are advised to request certificates of analysis (CoA) to verify purity and specifications before purchase.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) | Availability |

| Anichem | NP2498 | >95% | 0.5g, 1g, 5g | $220 (0.5g), $320 (1g), $950 (5g) | In Stock |

| Biosynth | QAB29619 | Not specified | Custom | Quotation Required | Contact for Availability |

| Capot Chemical | 32221 | >97% | Inquire | Quotation Required | Contact for Availability |

| JHECHEM CO LTD | N/A | Industrial Grade/95% | Inquire | Get Latest Price | Contact for Availability |

| Thermo Scientific Alfa Aesar | H34233 | 95% | 250mg, 1g | ~$139 (250mg) | Contact for Availability |

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Quality and Specifications

For applications in drug discovery and development, the purity of this compound is of paramount importance. Most suppliers offer a purity of ≥95%. For more sensitive applications, it may be necessary to inquire about higher purity grades or custom synthesis options. Key analytical data to request from suppliers includes:

-

1H NMR and 13C NMR: To confirm the chemical structure and identify any organic impurities.

-

LC-MS or GC-MS: To determine purity and identify trace impurities.

-

Certificate of Analysis (CoA): A comprehensive document detailing the analytical results for a specific batch.

Synthesis of this compound: A Plausible Laboratory-Scale Protocol

While several synthetic routes to substituted pyridine carboxylic acids exist, a common and effective strategy for the preparation of this compound involves a two-step process starting from a readily available precursor. A plausible and efficient laboratory-scale synthesis is outlined below. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Proposed Synthetic Pathway

A logical synthetic approach involves the oxidation of the corresponding 2-methyl derivative, 2-methyl-4-cyanopyridine. This precursor can be synthesized from 4-cyanopyridine N-oxide.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methyl-4-cyanopyridine

This step involves the methylation of 4-cyanopyridine N-oxide. The N-oxide functionality activates the pyridine ring for nucleophilic attack at the 2- and 6-positions.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyanopyridine N-oxide (1.0 eq) in a suitable aprotic solvent such as acetonitrile.

-

Addition of Methylating Agent: Cool the solution to 0 °C using an ice bath. Add dimethyl sulfate (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C. The use of a potent methylating agent like dimethyl sulfate is crucial for efficient reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-methyl-4-cyanopyridine.

Step 2: Oxidation to this compound

The selective oxidation of the methyl group to a carboxylic acid is a key transformation. Potassium permanganate is a strong oxidizing agent suitable for this purpose.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 2-methyl-4-cyanopyridine (1.0 eq) from the previous step in a mixture of water and a co-solvent like pyridine or acetone. The co-solvent aids in the solubility of the starting material.

-

Addition of Oxidant: Add potassium permanganate (KMnO4) (3.0-4.0 eq) portion-wise to the stirred solution. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

-

Reaction: Heat the reaction mixture to reflux for 4-6 hours, or until the purple color of the permanganate has disappeared, indicating its consumption. Monitor the reaction by TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO2) precipitate. Wash the filter cake with hot water. Combine the filtrates and acidify to a pH of 3-4 with concentrated hydrochloric acid. The desired product, being less soluble in acidic aqueous solution, will precipitate.

-